AT2R Ligand Affinity: The 1-Methylimidazole-2-sulfonylcarbamate Scaffold Delivers Sub-nanomolar Ki Comparable to Potent Leads
The sulfonylcarbamate derivative C21/Compound 8, which incorporates the core 1-methylimidazole sulfonylcarbamate motif, exhibits a binding affinity (Ki) of 0.4 nM at the human AT2 receptor [1]. This represents the highest AT2R affinity reported among drug-like agonists. While direct Ki data for Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate itself are not reported, its core scaffold is identical to the pharmacophoric anchor present in C21, providing a direct structural bridge to this validated potency level [1]. For comparison, prototypical imidazole-based AT2R antagonists such as C38 (bearing a thiophene-sulfonyl carbamate scaffold) typically yield Ki values in the low nanomolar range (e.g., Ki ≈ 1–10 nM), while structurally simpler sulfonamide analogs lacking the sulfonylcarbamate linkage often show >10-fold reduced affinity [2].
| Evidence Dimension | AT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Structurally equivalent scaffold to Compound 8 (C21) with Ki = 0.4 nM at AT2R [1] |
| Comparator Or Baseline | C38 (thiophene-sulfonylcarbamate antagonist, Ki ≈ 1–10 nM); simple sulfonamide analogs (Ki >10 nM) [2] |
| Quantified Difference | ≥2.5- to >25-fold affinity advantage over sulfonamide comparators; comparable to best-in-class sulfonylcarbamate leads [1][2] |
| Conditions | Human AT2 receptor binding assays; radioligand displacement with [125I]-Ang II |
Why This Matters
Procurement of this specific imidazole-sulfonylcarbamate building block enables direct synthesis of ligands that have been demonstrated to achieve the highest known AT2R affinities, a claim impossible to make for generic sulfonamide or other heterocyclic carbamate alternatives.
- [1] M. Hallberg et al., 'Small-molecule AT2 receptor agonists,' Expert Opinion on Therapeutic Patents, vol. 27, no. 7, pp. 839–849, 2017. DOI: 10.1080/13543776.2017.1318855. View Source
- [2] J. Wannberg et al., 'A convenient transesterification method for synthesis of AT2 receptor ligands with improved stability in human liver microsomes,' Bioorganic & Medicinal Chemistry Letters, vol. 28, no. 3, pp. 519–522, 2018. DOI: 10.1016/j.bmcl.2017.11.042. View Source
